Cas no 1034301-08-0 (4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one)

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one is a modified nucleoside derivative with a triazine core, designed for specialized applications in medicinal chemistry and biochemical research. Its structure features 4-chlorobenzoyl protecting groups, enhancing stability and enabling selective deprotection strategies. The 2-deoxy-β-D-erythro-pentofuranosyl sugar moiety contributes to its potential as a building block for oligonucleotide synthesis or antiviral/antitumor agent development. The amino and triazinone functionalities offer sites for further derivatization, making it a versatile intermediate. This compound is particularly valuable for researchers exploring nucleoside analogs with tailored properties, such as improved metabolic resistance or targeted biological activity. Its synthetic utility lies in its well-defined reactivity and compatibility with standard coupling protocols.
4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one structure
1034301-08-0 structure
Product name:4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one
CAS No:1034301-08-0
MF:C22H18Cl2N4O6
MW:505.30752325058
CID:97907
PubChem ID:45256853

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2(1H)-one,4-amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-
    • 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
    • [(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
    • 3',5'-di-o-p-chlorobenzoyl-2-deoxy-5-azacytosine
    • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
    • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
    • (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate
    • 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
    • J-511241
    • ss-Decitabine-3',5'-bis(4-chlorobenzoate); Decitabine USP Related Compound B
    • SCHEMBL2784753
    • 1034301-08-0
    • I9N2VG4LQ6
    • (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl4-chlorobenzoate
    • TWEZWUPSUOJPMB-RCCFBDPRSA-N
    • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy--D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
    • 4-AMINO-1-(3,5-DI-O-(4-CHLOROBENZOYL)-2-DEOXY-.BETA.-D-RIBOFURANOSYL)-1,3,5-TRIAZIN-2(1H)-ONE
    • 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
    • [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
    • AC-24858
    • AKOS025401718
    • 4-amino-1-[3,5-di-o-(4-chloro-benzoyl)-2-deoxy-beta-d-ribofuranosyl]-1h-[1,3,5]triazin-2-one
    • 4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one
    • Inchi: 1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18+/m0/s1
    • InChI Key: TWEZWUPSUOJPMB-RCCFBDPRSA-N
    • SMILES: ClC1C=CC(=CC=1)C(=O)O[C@H]1C[C@H](N2C=NC(N)=NC2=O)O[C@@H]1COC(C1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 504.06000
  • Monoisotopic Mass: 504.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 839
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.58
  • Melting Point: >182°C (dec.)
  • Boiling Point: 642.6±65.0 °C at 760 mmHg
  • Flash Point: 342.4±34.3 °C
  • Solubility: Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)
  • PSA: 136.62000
  • LogP: 3.23980
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Security Information

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
ID74823-100 mg
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine
1034301-08-0
100MG
$1,791.00 2023-01-04
Chemenu
CM361033-1g
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
1034301-08-0 95%+
1g
$1835 2023-11-26
TRC
A601705-250mg
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
1034301-08-0
250mg
$ 1840.00 2023-09-08
A2B Chem LLC
AW54320-100mg
1,3,5-Triazin-2(1H)-one,4-amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-
1034301-08-0 98%
100mg
$810.00 2024-04-20
Biosynth
ID74823-50 mg
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine
1034301-08-0
50mg
$1,062.50 2023-01-04
TRC
A601705-25mg
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
1034301-08-0
25mg
$ 240.00 2023-09-08
Biosynth
ID74823-5 mg
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine
1034301-08-0
5mg
$231.00 2023-01-04
Chemenu
CM361033-250mg
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
1034301-08-0 95%+
250mg
$738 2023-11-26
Biosynth
ID74823-10 mg
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine
1034301-08-0
10mg
$404.30 2023-01-04
Biosynth
ID74823-25 mg
3',5'-Di-O-p-chlorobenzoyl-2-deoxy-5-azacytosine
1034301-08-0
25mg
$693.00 2023-01-04

4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one Production Method

Additional information on 4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one

4-Amino-1,3,5-Bis-O-(4-Chlorobenzoyl)-2-Decoxy-B-D-Erythro-Pentofuranosyl-1,3,5-Triazin-2(1H)-One: A Comprehensive Overview

The compound with CAS No. 1034301-08-0, known as 4-Amino-1,3,5-Bis-O-(4-Chlorobenzoyl)-2-Decoxy-B-D-Erythro-Pentofuranosyl-1,3,5-Triazin-2(1H)-One, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex molecular structure and its potential applications in drug development and biotechnology.

The name of this compound is derived from its intricate structure, which includes a pentofuranosyl moiety and a triazinone ring system. The presence of the 4-chlorobenzoyl groups at specific positions on the molecule contributes to its unique chemical properties and reactivity. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and stability of pharmaceutical compounds.

One of the key features of this compound is its triazinone ring, which is a six-membered aromatic structure containing three nitrogen atoms. This structural motif is known to exhibit significant biological activity, particularly in anti-inflammatory and antiviral applications. Researchers have recently explored the potential of modifying this ring to improve its pharmacokinetic profile and therapeutic efficacy.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The incorporation of the bis-O-(4-chlorobenzoyl) groups into the molecule is particularly challenging due to their sensitivity to certain reaction conditions. However, advancements in catalytic methods have enabled chemists to overcome these obstacles and achieve more efficient syntheses.

In terms of biological activity, this compound has shown promising results in preclinical studies targeting various disease states. For instance, it has demonstrated potent inhibitory effects against key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.

Moreover, recent investigations into the mechanism of action of this compound have revealed its ability to modulate cellular signaling pathways that are critical for viral replication. This finding has sparked interest in exploring its antiviral properties against emerging pathogens, including coronaviruses and influenza viruses.

The structural complexity of this compound also presents opportunities for further modification and optimization. By introducing additional functional groups or altering the stereochemistry at specific positions, researchers can potentially enhance its therapeutic potential while minimizing off-target effects.

In conclusion, the compound with CAS No. 1034301-08-0 represents a significant advancement in chemical synthesis and drug discovery. Its unique structure and diverse biological activities make it a valuable tool for addressing unmet medical needs across various therapeutic areas. As research continues to unfold, this compound holds immense promise for contributing to the development of innovative treatments that improve human health.

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Amadis Chemical Company Limited
(CAS:1034301-08-0)4-Amino-1-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl-1,3,5-triazin-2(1H)-one
A846438
Purity:99%
Quantity:1g
Price ($):739.0